molecular formula C5H7ClN2O B8440089 (5-chloro-1-methyl-1H-imidazol-4-yl)methanol

(5-chloro-1-methyl-1H-imidazol-4-yl)methanol

Cat. No.: B8440089
M. Wt: 146.57 g/mol
InChI Key: PVSHIFKGTPDYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-1-methyl-1H-imidazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

(5-chloro-1-methylimidazol-4-yl)methanol

InChI

InChI=1S/C5H7ClN2O/c1-8-3-7-4(2-9)5(8)6/h3,9H,2H2,1H3

InChI Key

PVSHIFKGTPDYKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (475 mg, 3.3 mmol) in anhydrous methanol (50 mL) was added sodium borohydride (190 mg, 5.0 mmol). The reaction mixture was stirred at room temperature for 4 hours. Water (25 mL) was added. The mixture was evaporated. The resultant residue was treated with EtOAc (20 mL). The mixture was extracted with water (5 mL). The organic extract was dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (5-chloro-1-methyl-1H-imidazol-4-yl)methanol (397 mg, 82% yield). The product was used without further purification.
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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